2-Hydroxypyrazine
Overview
Description
2-Hydroxypyrazine is a heterocyclic compound that has been the subject of various studies due to its potential applications in different fields, including medicinal chemistry and the food industry. The compound is characterized by the presence of a pyrazine ring, a six-membered aromatic ring with two nitrogen atoms, and a hydroxyl group attached to the second carbon of the ring. The interest in 2-hydroxypyrazine and its derivatives stems from their diverse chemical properties and the ability to undergo various chemical reactions .
Synthesis Analysis
The synthesis of 2-hydroxypyrazine derivatives has been explored through different methods. One notable synthesis was disclosed by Reuben G. Jones in 1949, which involved a double condensation between 1,2-dicarbonyls and α-aminoamides using sodium hydroxide at low temperatures. This method has been improved over the years, with recent insights suggesting the use of tetraalkylammonium hydroxide to affect the regioselectivity and yield of the reaction . Another study reported the one-pot synthesis of 2-hydroxymethyl-5-methylpyrazine, a derivative of 2-hydroxypyrazine, from biomass-derived 1,3-dihydroxyacetone, showcasing an efficient and green approach to synthesizing pyrazine derivatives .
Molecular Structure Analysis
The molecular structure of 2-hydroxypyrazine has been investigated through various theoretical studies. Density functional theory and ab initio calculations have been used to explore the stability of different tautomers of 2-hydroxypyrazine in both the gas phase and in different media. These studies have also considered the intramolecular hydrogen bond and the effects of electron correlation on geometries. The findings suggest that 2-hydroxypyrazine is more stable than its 2-keto tautomer by about 3 kcal/mol in the gas phase, while in solution, the stability order is reversed .
Chemical Reactions Analysis
2-Hydroxypyrazine and its derivatives are known to undergo various chemical reactions, including nitrosation, nitration, and bromination. For instance, 2-hydroxypyrazolo[1,5-a]pyridine, a related compound, was shown to undergo these reactions at the C-3 position. Methylation of this compound with diazomethane or dimethyl sulfate resulted in different methylated products, indicating the versatility of these compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-hydroxypyrazine derivatives have been studied to develop analytical methods for their detection and quantification. For example, a solid-phase microextraction (HS-SPME)-GC-MS methodology was established for the analysis of 3-alkyl-2-methoxypyrazines in wine, demonstrating the importance of understanding the physical and chemical properties of these compounds for quality control in the food industry . Another study described a method for determining various 3-alkyl-2-methoxypyrazines in musts, which involved optimizing conditions such as ionic strength, time, and temperature for efficient solid-phase microextraction .
Scientific Research Applications
Improved Synthesis in Medicinal Chemistry : The synthesis of 2-hydroxypyrazines has been optimized for better regioselectivity and yield using tetraalkylammonium hydroxide. This advancement is particularly beneficial for medicinal chemistry (Legrand & Janin, 2022).
Corrosion Inhibition : N-hydroxypyrazine-2-carboxamide (NHP), a derivative of 2-hydroxypyrazine, acts as an effective, environmentally friendly corrosion inhibitor for mild steel in acidic mediums (Dewangan et al., 2022).
Bioconversion for Antituberculous Agents : Agrobacterium sp. DSM 6336 can bioconvert 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid, a crucial building block for new antituberculous agents (Wieser, Heinzmann & Kiener, 1997).
Potential Anti-inflammatory Drug Targets : Derivatives like pyrazole and hydroxyimino show promise as anti-inflammatory drug targets due to their binding energy in the active site of Phospholipases A2 enzyme (Ganapathy, Govindhan & Sanmargam, 2014).
Synthesis of Various Derivatives : Research has been conducted to synthesize various 2-hydroxypyrazine 1-oxides from chloropyrazines, contributing to the development of new compounds (Ohta et al., 1981).
Tautomerism and Stability Studies : Studies have been carried out to understand the tautomerism and stability of 2-hydroxypyrazine and its derivatives, contributing to our understanding of their chemical properties (El‐Nahas & Hirao, 1999).
Green Synthesis Methods : A green and efficient one-pot method has been developed for synthesizing derivatives of 2-hydroxypyrazine, showcasing sustainable approaches in chemical synthesis (Song et al., 2017).
Flavor Compound Biosynthesis in Wine : Studies on Vitis vinifera O-methyltransferases have provided insights into the biosynthesis of methoxypyrazines, compounds contributing to the flavor of wines (Vallarino et al., 2011; Dunlevy et al., 2013).
Future Directions
properties
IUPAC Name |
1H-pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-4-3-5-1-2-6-4/h1-3H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTNOYOBQPAKIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211781 | |
Record name | (1H)-Pyrazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxypyrazine | |
CAS RN |
6270-63-9 | |
Record name | 2(1H)-Pyrazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6270-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006270639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxypyrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36081 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1H)-Pyrazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1H)-pyrazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.869 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRAZINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5VLE8C2MU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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